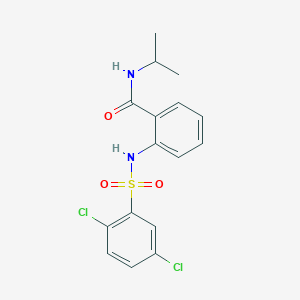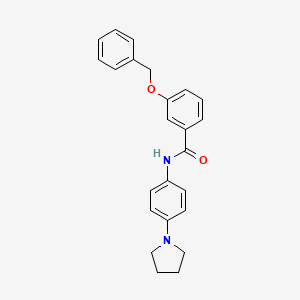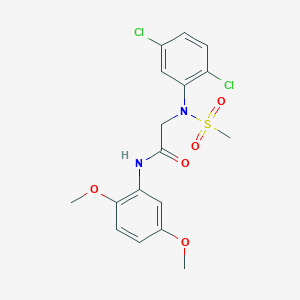
2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole
Overview
Description
2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of substituents: The specific substituents (4-fluorophenyl, 2-methyl-5-nitrophenyl, and phenyl groups) can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to increase reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole would depend on its specific biological target. Generally, imidazole compounds can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5-diphenyl-1H-imidazole: Another imidazole derivative with different substituents.
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole: Similar structure with a chlorine substituent instead of fluorine.
2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole: Similar structure with a bromine substituent.
Uniqueness
2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, nitro group, and methyl group can significantly alter its properties compared to other imidazole derivatives.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-7-12-18(26(27)28)13-19(14)21-20(15-5-3-2-4-6-15)24-22(25-21)16-8-10-17(23)11-9-16/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDBSCCWKVGNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3552778.png)
![4-[benzyl(methylsulfonyl)amino]-N-cycloheptylbenzamide](/img/structure/B3552782.png)

![2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B3552801.png)
![methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3552803.png)
![methyl (4Z)-4-[(4-ethylphenyl)methylidene]-1-[(4-methoxyphenyl)methyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B3552808.png)


![2-[(5-oxo-4-phenyl-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)thio]acetamide](/img/structure/B3552834.png)
![N-[(3-chlorophenyl)methyl]-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3552850.png)
![5-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3552861.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3552870.png)
![N-[(2-METHOXYPHENYL)METHYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE](/img/structure/B3552876.png)
